molecular formula C13H16ClN5OS B2945207 2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide CAS No. 874467-85-3

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide

Cat. No.: B2945207
CAS No.: 874467-85-3
M. Wt: 325.82
InChI Key: RTPXDTUKJNHTJA-UHFFFAOYSA-N
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Description

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural and chemical properties . This compound, in particular, features a tetrazole ring substituted with a 5-chloro-2-methylphenyl group and a sulfanyl-N-propan-2-ylacetamide moiety, making it a subject of interest for various scientific research applications.

Mechanism of Action

Safety and Hazards

Isothiocyanates can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include using personal protective equipment and ensuring good ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including 2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide, can be approached through several methods. One common method involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction typically requires the in situ generation of hydrazoic acid, which can be hazardous. Therefore, safer alternatives using sodium azide and triethyl orthoformate have been developed .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of non-toxic reagents and easy extraction methods ensures high yields and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitrogen oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted tetrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl-N-propan-2-ylacetamide moiety enhances its potential for various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5OS/c1-8(2)15-12(20)7-21-13-16-17-18-19(13)11-6-10(14)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPXDTUKJNHTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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